molecular formula C16H19N3O4S B1668399 Cefradine CAS No. 38821-53-3

Cefradine

Cat. No. B1668399
CAS RN: 38821-53-3
M. Wt: 349.4 g/mol
InChI Key: RDLPVSKMFDYCOR-UHFFFAOYSA-N
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Description

Cefradine is a broad-spectrum antibiotic, which means that it is active against a wide variety of bacteria . It is used to treat bacterial infections such as urinary tract infections, skin infections, chest and throat infections, ear infections, and sinusitis . It is suitable for adults and older children, and can be taken during pregnancy . It is a first-generation cephalosporin antibiotic active against both Gram-positive and Gram-negative bacteria . It is also highly active against most strains of penicillinase-producing Staphylococci .


Synthesis Analysis

The synthesis of Cefradine involves using dihydro phenylglycine sodium dane salt and carbonyldiimidazole to prepare active amide in anhydrous solvent, then performing a reaction between active amide and 7-ADCA and finally hydrolyzing and crystallizing after the reaction to obtain Cefradine .


Molecular Structure Analysis

Cefradine has a molecular formula of C16H19N3O4S and an average mass of 349.405 Da . It is a beta-lactam antibiotic, similar to penicillins .


Chemical Reactions Analysis

Cefradine is mainly removed by hydrolysis, adsorption, desorption, photodecarboxylation, and photoisomerization .


Physical And Chemical Properties Analysis

Cefradine is a solid substance . It has a melting point range of 140 - 142 °C and a boiling point of 898 °C . It is soluble in DMSO at a concentration of 9 mg/mL .

Safety And Hazards

Cefradine may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLPVSKMFDYCOR-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58456-86-3 (dihydrate), 57584-26-6 (cephradine salt/solvate), 68641-66-7 (cephradine salt/solvate), 75975-70-1 (monohydrate salt/solvate)
Record name Cephradine [USAN:BAN]
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DSSTOX Substance ID

DTXSID4022785
Record name Cephradine
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Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefradine
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Flash Point

No Data
Record name CEPHRADINE
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Solubility

SPARINGLY SOL IN WATER; VERY SLIGHTLY SOL ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 7.78e-01 g/L
Record name Cefradine
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Record name Cefradine
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Mechanism of Action

Cefradine is a first generation cephalosporin antibiotic with a spectrum of activity similar to Cefalexin. Cefradine, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Cefradine interferes with an autolysin inhibitor., Cephalosporins and cephamycins inhibit bacterial cell wall synthesis in a manner similar to that of penicillin. /Cephalosporins/, The first generation cephalosporins ... have activity against gram positive bacteria and relatively modest activity against gram negative microorganisms. /Cephalosporins/
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Product Name

Cephradine

Color/Form

WHITE, CRYSTALLINE POWDER; POLYMORPHIC

CAS RN

38821-53-3
Record name Cephradine
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Record name CEPHRADINE ANHYDROUS
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Record name CEPHRADINE
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Record name Cefradine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name Cefradine
Source DrugBank
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Record name Cefradine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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